molecular formula C18H14N2O2S B5522672 2-(1,3-benzoxazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone

2-(1,3-benzoxazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5522672
M. Wt: 322.4 g/mol
InChI Key: KIYNDWIYACDPMB-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as BITE, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BITE is a synthetic compound that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.

Scientific Research Applications

Synthesis and Characterization

This compound, along with its derivatives, has been synthesized through various chemical reactions, including the Friedlander annulation and modifications thereof. For example, derivatives have been synthesized by the reaction of certain sulfanyl-1-aryl-1-ethanones with 2-aminobenzophenone, employing catalysts like YbCl3 to yield compounds with potential antituberculosis activity (Selvam et al., 2011). The structural elucidation of these compounds is typically achieved through spectroscopic methods such as FT-IR, 1H-NMR, and mass spectroscopy, providing detailed insights into their chemical properties and potential mechanisms of action.

Biological Activities

A significant focus of research on these compounds relates to their potential biological activities, including antimicrobial and antitubercular effects. For instance, certain derivatives have shown considerable in vitro activity against Mycobacterium tuberculosis, with some compounds displaying higher potency than standard drugs in anti-mycobacterial activity screenings (Venugopal et al., 2020). Docking studies have also been performed to predict the interactions of these compounds within the Mycobacterium tuberculosis enoyl reductase enzyme, aiding in the design of more effective antitubercular agents.

In addition to antitubercular activity, some compounds have been investigated for their anti-inflammatory properties. The synthesis and evaluation of certain derivatives have been guided by their potential to serve as anti-inflammatory agents, with experimental setups including carrageenan-induced Rat Hind Paw Edema model to assess their efficacy (Rehman et al., 2022).

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-11-17(12-6-2-3-7-13(12)19-11)15(21)10-23-18-20-14-8-4-5-9-16(14)22-18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYNDWIYACDPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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